
Thalidomide-O-acetamido-PEG4-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-acetamido-PEG4-OH: is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of PROTAC (PROteolysis TArgeting Chimeras) technology, which leverages the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG4-OH typically involves the conjugation of thalidomide with a PEG4 linker. The process often includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate, such as an ester or an amide.
PEGylation: The activated thalidomide is then reacted with a PEG4 linker under controlled conditions to form the desired compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of thalidomide and PEG4 linker are processed in batches to produce the compound.
Purification: The synthesized compound is purified using techniques such as chromatography to remove impurities and ensure high purity
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-O-acetamido-PEG4-OH undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the PEG4 linker can be replaced with other functional groups.
Click Chemistry: The azide group in the compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and dichloromethane (DCM) for dissolving the reactants
Major Products: The major products formed from these reactions include various conjugates where the PEG4 linker is replaced or modified with other functional groups .
Aplicaciones Científicas De Investigación
Thalidomide-O-acetamido-PEG4-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and bioconjugates .
Mecanismo De Acción
The mechanism of action of Thalidomide-O-acetamido-PEG4-OH involves its binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome . This process is crucial for the selective degradation of target proteins, making it a valuable tool in PROTAC technology .
Comparación Con Compuestos Similares
Thalidomide-O-PEG4-NHS ester: A similar compound used in PROTAC technology with a different reactive group.
Thalidomide-O-PEG4-azide: Another variant used in click chemistry reactions.
Thalidomide-O-amido-PEG4-propargyl: Incorporates a propargyl group for specific conjugation reactions.
Uniqueness: Thalidomide-O-acetamido-PEG4-OH is unique due to its specific functional groups that allow for versatile chemical modifications and its ability to selectively degrade target proteins through the ubiquitin-proteasome system. This makes it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C23H29N3O10 |
|---|---|
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C23H29N3O10/c27-7-9-34-11-13-35-12-10-33-8-6-24-19(29)14-36-17-3-1-2-15-20(17)23(32)26(22(15)31)16-4-5-18(28)25-21(16)30/h1-3,16,27H,4-14H2,(H,24,29)(H,25,28,30) |
Clave InChI |
ACEWXSQOQGCDKC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


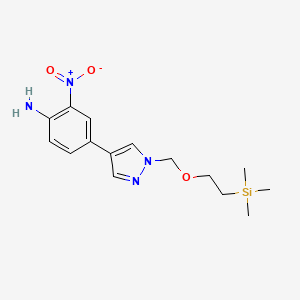
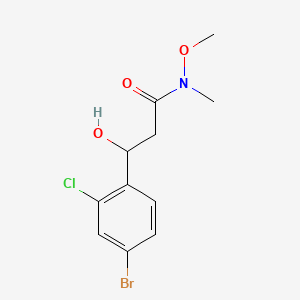
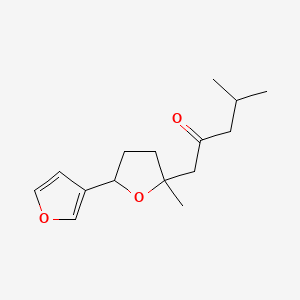
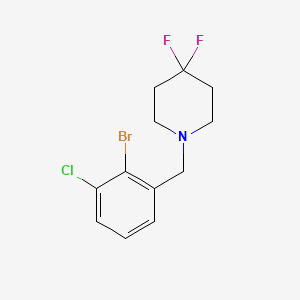
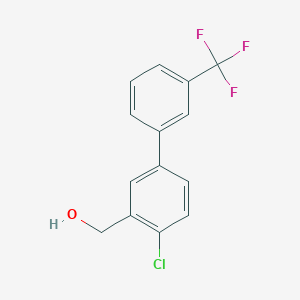
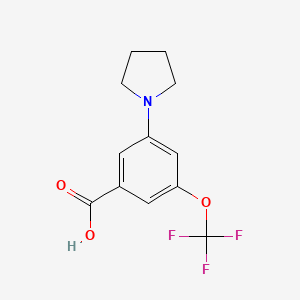
![(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)
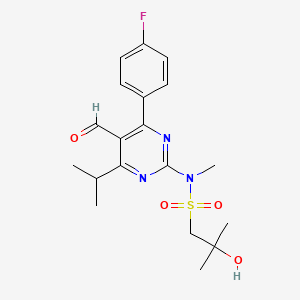

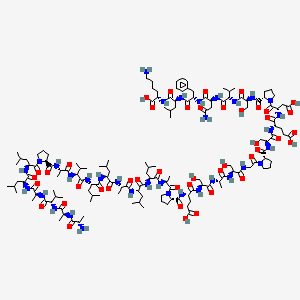
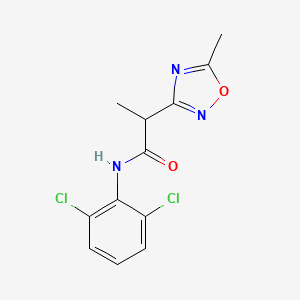

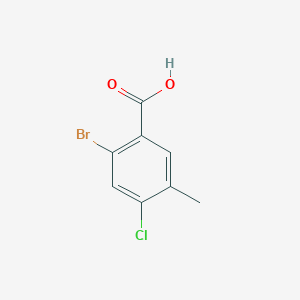
![(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765138.png)
